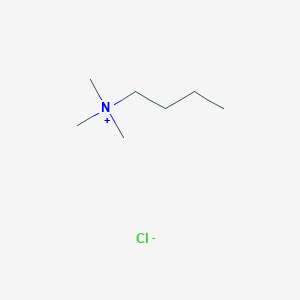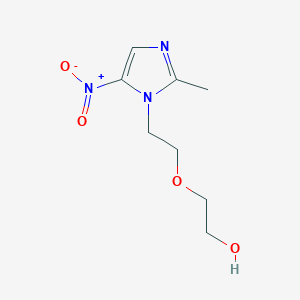
2-Hydroxy-3-methoxybenzaldehyde
Descripción general
Descripción
2-Hydroxy-3-methoxybenzaldehyde is an organic compound present in the extracts and essential oils of many plants . Its functional groups include aldehyde, ether, and phenol . It is distinctly different from its more prevalent isomer, meta-vanillin .
Synthesis Analysis
2-Hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS) has been synthesized from 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride using sodium acetate as a catalyst . Good quality single crystals of HMBS were successfully grown by slow evaporation method at room temperature using a mixture of DMF and ethanol as a solvent .
Molecular Structure Analysis
The compound crystallizes into a monoclinic P 21/ c space group . Intermolecular hydrogen-bonding interactions facilitate unit cell packing in the crystal lattice .
Chemical Reactions Analysis
2-Hydroxy-3-methoxybenzaldehyde is a model compound that is used to study the reaction mechanism of hydrogen bonding . It has been synthesized from 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride using sodium acetate as a catalyst .
Physical And Chemical Properties Analysis
2-Hydroxy-3-methoxybenzaldehyde is a fibrous, light-yellow, crystalline solid . It has a density of 1.231 g/mL, a melting point of 40 to 42 °C, and a boiling point of 265 to 266 °C .
Aplicaciones Científicas De Investigación
Synthesis of Ligands for Metal Ions
2-Hydroxy-3-methoxybenzaldehyde is utilized in the synthesis of new ligands for metal ions such as iron (Fe III) and aluminum (Al III). These ligands can chelate metal ions, forming complexes that are useful in various fields including catalysis, material science, and medicine .
Mutagenesis Studies
This compound is also employed in mutagenesis studies. Mutagenesis is a process by which the genetic information of an organism is changed, resulting in a mutation. It can occur naturally or can be induced by external factors. The study of mutagenesis is crucial for understanding genetic diseases, evolution, and the development of new therapeutic strategies .
Pharmaceutical Precursor
3-Methoxysalicylaldehyde serves as a synthetic precursor for pharmaceuticals. It’s involved in the synthesis of various drugs and medicinal compounds, contributing to advancements in healthcare and treatment options .
Crystal Growth Studies
The compound has been used in crystal growth studies, specifically in the synthesis of 2-Hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS). Good quality single crystals of HMBS are grown using this compound, which are essential for various applications in electronics and optics .
Anticancer Research
Recent studies have shown that derivatives of 3-Methoxysalicylaldehyde exhibit strong cytotoxic effects against leukemic cell lines. This suggests potential applications in developing anticancer therapies, particularly against acute lymphoblastic leukemia (ALL) cells .
Catalysis
A new ONO-tridentate Schiff base ligand derived from 3-Methoxysalicylaldehyde has been synthesized and shows promise in catalysis. Such ligands can enhance the efficiency of chemical reactions, which is beneficial for industrial processes and environmental applications .
Mecanismo De Acción
Target of Action
2-Hydroxy-3-methoxybenzaldehyde, also known as 3-Methoxysalicylaldehyde, primarily targets the cellular antioxidation systems . It disrupts these systems, making it an effective method for controlling fungal pathogens . The compound has been shown to have potent antifungal activity .
Mode of Action
The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the compound’s redox-active properties . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . It disrupts cellular antioxidation, which is indicated by its antifungal activity against deletion mutants in the oxidative stress-response pathway of Saccharomyces cerevisiae .
Result of Action
The compound’s action results in the inhibition of fungal growth . It has been found to be effective against strains of Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum, which are causative agents of human invasive aspergillosis and/or are mycotoxigenic . Additionally, it has demonstrated anti-cancer efficacy against MCF-7 cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is air sensitive and should be stored away from air and oxidizing agents . It should be kept in a cool, dry, and well-ventilated condition . These factors can significantly impact the compound’s effectiveness and stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydroxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVNINGBHGBWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022011 | |
| Record name | 2-Hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Vanillin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00103 [mmHg] | |
| Record name | 2-Vanillin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Hydroxy-3-methoxybenzaldehyde | |
CAS RN |
148-53-8 | |
| Record name | o-Vanillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vanillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxysalicylaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 2-hydroxy-3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-m-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-3-METHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008LR748FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Hydroxy-3-methoxybenzaldehyde?
A1: 2-Hydroxy-3-methoxybenzaldehyde has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol.
Q2: What are the key spectroscopic characteristics of 2-Hydroxy-3-methoxybenzaldehyde?
A:
FTIR: The infrared spectrum exhibits characteristic peaks corresponding to the functional groups present. A strong band is observed around 1619 cm-1, attributed to the stretching vibration of the C=N bond in the azomethine group. []* FT-Raman: This technique provides complementary vibrational information, further confirming the functional group assignments. []* NMR:* Both 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , ]
Q3: What is the significance of the tautomeric behavior observed in 2-Hydroxy-3-methoxybenzaldehyde derivatives?
A: 2-Hydroxy-3-methoxybenzaldehyde derivatives can exhibit tautomerism between enol-imine and keto-amine forms. This phenomenon influences the compound's reactivity and interactions with other molecules. Studies utilizing crystallographic, spectroscopic (FTIR, Raman, electronic), and DFT methods confirmed the coexistence of both tautomers in the crystal structure of a potassium salt derivative. []
Q4: How stable is 2-Hydroxy-3-methoxybenzaldehyde under different conditions?
A: While specific stability data for 2-Hydroxy-3-methoxybenzaldehyde may vary depending on the conditions, research indicates good stability in various environments. For instance, its Schiff base complexes have been successfully synthesized using solvent-assisted mechanochemistry, demonstrating stability during grinding. []
Q5: What are the implications of incorporating 2-Hydroxy-3-methoxybenzaldehyde into polymeric structures?
A: Research shows that 2-Hydroxy-3-methoxybenzaldehyde can be enzymatically polymerized in vitro under diffusion-controlled reaction conditions, resulting in self-organization and the formation of spatial periodic structures within the polymer. [] This property could be useful in designing materials with specific structural properties.
Q6: How does the coordination environment of 2-Hydroxy-3-methoxybenzaldehyde-derived complexes impact their catalytic activity?
A: Studies on dinuclear mixed-valence CoIII/CoII complexes incorporating 2-Hydroxy-3-methoxybenzaldehyde derivatives highlight the importance of a coordinated water molecule in the primary coordination sphere. This coordinated water molecule is believed to facilitate proton-coupled electron transfer (PCET) mechanisms, promoting O-O bond formation and enhancing oxygen evolution reaction (OER) activity. []
Q7: Can you elaborate on the role of 2-Hydroxy-3-methoxybenzaldehyde-derived complexes in olefin epoxidation?
A: Molybdenum(VI) complexes with Schiff base ligands derived from 2-Hydroxy-3-methoxybenzaldehyde have shown promise as pre-catalysts for olefin epoxidation. These complexes, typically featuring a distorted octahedral Mo(VI) coordination sphere, demonstrate reactivity towards epoxidation of cis-cyclooctene, cyclohexene, and (R)-limonene using aqueous tert-butyl peroxide (TBHP) as the oxidant. Importantly, these reactions proceed efficiently in the absence of an organic solvent, promoting greener chemical processes. []
Q8: How is computational chemistry employed in understanding 2-Hydroxy-3-methoxybenzaldehyde and its derivatives?
A8: Computational techniques, such as density functional theory (DFT) calculations, play a crucial role in predicting and explaining the properties of 2-Hydroxy-3-methoxybenzaldehyde and its derivatives. DFT has been utilized to:
- Study tautomerism: DFT optimized geometries and calculated spectroscopic data align well with experimental findings, supporting the coexistence of enol-imine and keto-amine tautomers. []
- Investigate magnetic behavior: DFT calculations have helped interpret the magnetic properties of copper-azido polynuclear complexes containing 2-Hydroxy-3-methoxybenzaldehyde-derived Schiff base ligands. []
Q9: How do structural modifications to 2-Hydroxy-3-methoxybenzaldehyde affect its biological activity?
A: Research on the acaricidal activity of 2-Hydroxy-3-methoxybenzaldehyde derivatives against the stored food mite Tyrophagus putrescentiae revealed vital SAR insights. The introduction of a hydroxyl and/or methoxy group into the benzaldehyde structure enhanced the acaricidal activity. Specifically, 4-methoxybenzaldehyde exhibited the highest potency, followed by 3-methoxybenzaldehyde, 2-hydroxy-5-methoxybenzaldehyde, 2-methoxybenzaldehyde, 2-hydroxybenzaldehyde, and lastly, 2-Hydroxy-3-methoxybenzaldehyde. [] This suggests that the position and presence of these substituents significantly influence the compound's interaction with its biological target.
Q10: How does the presence of a quaternary nitrogen impact the biological activity of phenanthridine derivatives structurally similar to benzo[c]phenanthridine alkaloids?
A: Studies investigating the synthesis and biological evaluation of novel phenanthridines, designed as analogs of benzo[c]phenanthridine alkaloids, demonstrated that the presence of an N-methyl quaternary nitrogen significantly enhanced antibacterial and anticancer activities. [] This structural modification, along with 7-benzyloxy substitution, led to increased potency against various bacterial strains and cancer cell lines.
Q11: Are there strategies to improve the stability or bioavailability of 2-Hydroxy-3-methoxybenzaldehyde and its derivatives?
A: While the research provided doesn't explicitly detail specific formulation strategies for 2-Hydroxy-3-methoxybenzaldehyde, it highlights the use of different solvents and counterions during complex synthesis. For instance, using dimethylformamide as a liquid-assisted solvent in mechanochemical synthesis resulted in the formation of stable Schiff base complexes. [] This suggests that solvent selection could be crucial for stability and potential bioavailability.
Q12: What analytical techniques are commonly used to characterize 2-Hydroxy-3-methoxybenzaldehyde and its derivatives?
A12: A wide range of analytical techniques has been employed to study 2-Hydroxy-3-methoxybenzaldehyde and its derivatives, including:
- Spectroscopic techniques: FTIR, FT-Raman, UV-Vis, NMR (1H and 13C) [, , , , ]
- Thermal analysis: Thermogravimetric analysis (TGA), Differential scanning calorimetry (DSC) []
- Elemental analysis: CHN analysis [, ]
- X-ray crystallography: Single-crystal X-ray diffraction [, , , ]
- Electrochemical techniques: Cyclic voltammetry, DC Polarography []
- Chromatographic techniques: Not explicitly mentioned for 2-Hydroxy-3-methoxybenzaldehyde itself, but used for isolation of a related compound from Periploca sepium oil. []
Q13: How is the concentration of 2-Hydroxy-3-methoxybenzaldehyde determined in different matrices?
A: While not explicitly addressed in the provided research, spectrophotometric methods have been developed for the determination of thorium(IV) using 2-Hydroxy-3-methoxybenzaldehyde isonicotinoyl hydrazone (HMBAINH). [] This suggests the potential for developing similar methods for quantifying 2-Hydroxy-3-methoxybenzaldehyde itself.
Q14: How does research on 2-Hydroxy-3-methoxybenzaldehyde contribute to different scientific disciplines?
A14: Research on 2-Hydroxy-3-methoxybenzaldehyde spans various disciplines, highlighting its versatility and potential applications:
- Coordination Chemistry: The compound serves as a versatile ligand in the synthesis of transition metal complexes, leading to investigations into their structural, magnetic, and catalytic properties. [, , , , , , , , ]
- Medicinal Chemistry: Derivatives of 2-Hydroxy-3-methoxybenzaldehyde, including its Schiff bases, exhibit a wide range of biological activities, prompting investigations into their potential as antibacterial, antifungal, anticancer, anti-inflammatory, analgesic, and antipyretic agents. [, , , ]
- Materials Science: The self-organization properties observed during the enzymatic polymerization of 2-Hydroxy-3-methoxybenzaldehyde open avenues for developing novel materials with controlled structures and properties. []
- Analytical Chemistry: The development of spectrophotometric methods using 2-Hydroxy-3-methoxybenzaldehyde derivatives for metal ion detection demonstrates its utility in analytical applications. []
- Developing more targeted and efficient drug delivery systems for 2-Hydroxy-3-methoxybenzaldehyde-based therapeutics to enhance their efficacy and minimize potential side effects. []
- Exploring the use of computational modeling and QSAR studies to design novel 2-Hydroxy-3-methoxybenzaldehyde derivatives with improved biological activity and selectivity. []
- Investigating the environmental impact and degradation pathways of 2-Hydroxy-3-methoxybenzaldehyde and its derivatives to ensure their sustainable and responsible use. []
- Exploring the potential of 2-Hydroxy-3-methoxybenzaldehyde and its derivatives in other cross-disciplinary applications, such as catalysis, sensing, and materials science. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



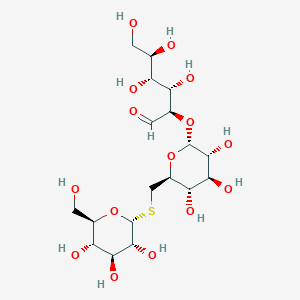
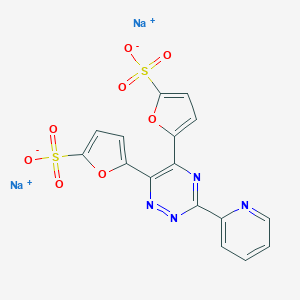
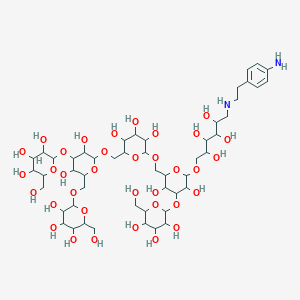
![Chloro-[4-(prop-2-enoylamino)phenyl]mercury](/img/structure/B140082.png)

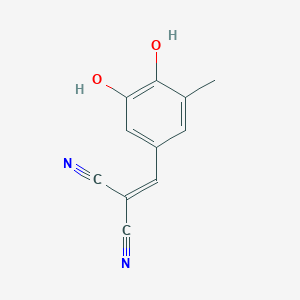
![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)



